4-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride
Description
4-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride is a piperazine-containing sulfonamide derivative. The compound features a benzene ring substituted with a sulfonamide group (-SO₂NH₂) at position 1 and a piperazine moiety at position 2. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. Piperazine derivatives are widely studied for their biological activity, particularly in targeting central nervous system (CNS) receptors, enzymes, and ion channels . Sulfonamide groups are known for their role in carbonic anhydrase inhibition and antimicrobial activity, though the specific therapeutic profile of this compound requires further investigation.
Properties
IUPAC Name |
4-piperazin-1-ylbenzenesulfonamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.2ClH/c11-16(14,15)10-3-1-9(2-4-10)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H2,11,14,15);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNWVBNMXOFESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions are often carried out under basic conditions and may involve the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted piperazine compounds. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and chromatography.
Scientific Research Applications
4-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of pharmaceuticals and other fine chemicals, where its unique chemical properties are leveraged for specific applications.
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Sulfonamide vs. Carboxylic Acid/Ethoxy Groups : The sulfonamide group in the target compound distinguishes it from Hydroxyzine and Levocetirizine, which feature ethoxy or carboxylic acid moieties. Sulfonamides typically exhibit higher acidity (pKa ~10) compared to carboxylic acids (pKa ~4–5), influencing solubility and binding interactions .
- Chlorophenyl Substitution : Hydroxyzine and Levocetirizine incorporate chlorophenyl groups, enhancing their affinity for histamine H1 receptors. The absence of this group in the target compound suggests a divergent mechanism of action .
- Salt Forms : All compounds listed are dihydrochloride salts, improving aqueous solubility and bioavailability.
Physicochemical Properties
| Property | This compound | Hydroxyzine dihydrochloride | Levocetirizine dihydrochloride | Vilazodone dihydrochloride |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~337 (estimated) | 447.85 | 461.81 | 514.45 |
| LogP (Predicted) | ~1.2 (moderate polarity) | 3.5 | 2.8 | 3.72 |
| CAS Number | Not explicitly provided | 2192-20-3 | 130018-87-0 | 163521-12-8 |
Key Observations:
- Polarity : The sulfonamide group likely reduces the logP of the target compound compared to Hydroxyzine and Vilazodone, suggesting lower membrane permeability but better solubility .
Research Findings and Gaps
- Target Compound: Limited data exist on the specific biological activity of this compound.
- Synthetic Challenges : Piperazine-containing sulfonamides often require careful optimization of protecting groups (e.g., Fmoc in ) to avoid side reactions during synthesis .
Biological Activity
4-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride is a compound within the piperazine derivative class, recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a piperazine ring attached to a benzene sulfonamide moiety. This configuration is crucial for its biological activity, particularly as an inhibitor of carbonic anhydrase isoforms, which are linked to tumor growth and metastasis.
Molecular Formula
- Molecular Formula : CHClNOS
- Molecular Weight : 281.20 g/mol
The primary mechanism of action for this compound involves its role as an inhibitor of carbonic anhydrase (CA) isoforms, particularly hCA IX. By binding to the active site of these enzymes, it disrupts their function, leading to decreased hydration of carbon dioxide and bicarbonate formation, which is essential for pH and fluid balance in tissues.
Inhibitory Activity
Research indicates that this compound exhibits potent inhibitory activity against specific isoforms such as hCA IX, with inhibition constants (Ki values) demonstrating its selectivity:
| Isoform | Ki Value (nM) |
|---|---|
| hCA II | 25 |
| hCA IX | 5 |
Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. Studies have shown that it may inhibit cancer cell proliferation by targeting carbonic anhydrase isoforms involved in tumor growth. In vitro studies on various cancer cell lines have demonstrated significant cytotoxic effects.
Case Study: Breast Cancer Cells
In a study involving breast cancer cell lines MCF-7 and MDA-MB-231, the compound exhibited notable cytotoxicity, particularly in combination with doxorubicin. The combination showed a synergistic effect, enhancing the overall efficacy against resistant cancer cells.
Antimicrobial Activity
The compound also displays antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting essential biochemical pathways.
Example: Inhibition of DNA Gyrase
Similar piperazine derivatives have been documented to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication. This inhibition leads to bacterial cell death, making it a potential candidate for developing new antimicrobial agents.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics in biological systems.
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | ~70% |
| Half-life | 4 hours |
| Volume of Distribution | 0.5 L/kg |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
